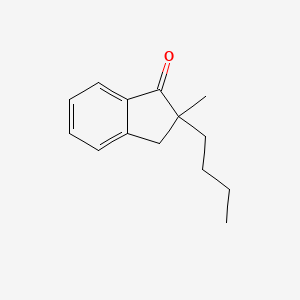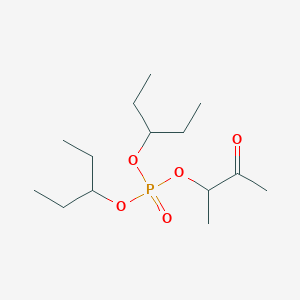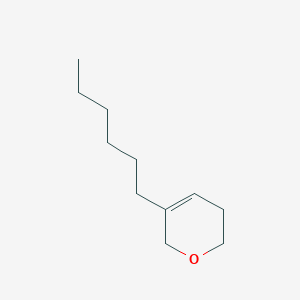
2H-Pyran, 3-hexyl-5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 3-hexyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the family of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with a hexyl group attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3-hexyl-5,6-dihydro- can be achieved through several methods. One common approach involves the intramolecular cyclization of hexyl-substituted enals or enones. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .
Industrial Production Methods
Industrial production of 2H-Pyran, 3-hexyl-5,6-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 3-hexyl-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include lactones, carboxylic acids, tetrahydropyran derivatives, and various substituted pyrans .
Applications De Recherche Scientifique
2H-Pyran, 3-hexyl-5,6-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Pyran, 3-hexyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran compound with similar structural features but different substituents.
5,6-Dihydro-2H-pyran-2-one: A related compound with a lactone ring structure.
2H-Pyran-2,6(3H)-dione: A dihydropyran derivative with a dione functional group.
Uniqueness
2H-Pyran, 3-hexyl-5,6-dihydro- is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
61639-06-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
5-hexyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h8H,2-7,9-10H2,1H3 |
Clé InChI |
VFPMZFMUSIEOCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)


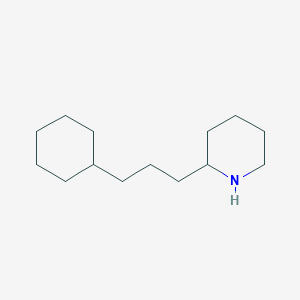
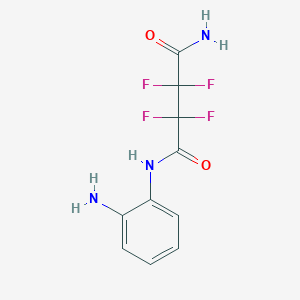

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
